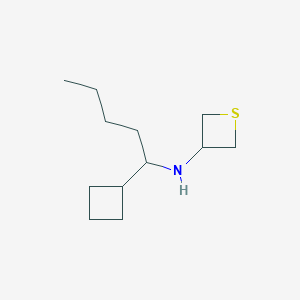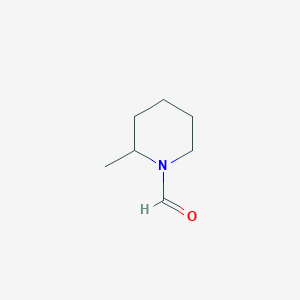
2-Methylpiperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpiperidine-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₃NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a formyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpiperidine-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 2-methylpiperidine using reagents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 2-methylpiperidine using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methylpyridine followed by formylation. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-methylpiperidine-1-carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 2-methylpiperidine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Methylpiperidine-1-carboxylic acid.
Reduction: 2-Methylpiperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Methylpiperidine-1-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylpiperidine-1-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. The formyl group in the compound is reactive and can form covalent bonds with nucleophilic sites in proteins, altering their function .
Comparison with Similar Compounds
2-Pipecoline (2-Methylpiperidine): Similar in structure but lacks the formyl group.
N-Formylpiperidine: Similar but without the methyl group on the piperidine ring.
Uniqueness: 2-Methylpiperidine-1-carbaldehyde is unique due to the presence of both a methyl group and a formyl group on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-7-4-2-3-5-8(7)6-9/h6-7H,2-5H2,1H3 |
InChI Key |
NUXXCAUMTRLOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


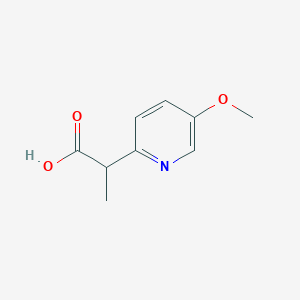
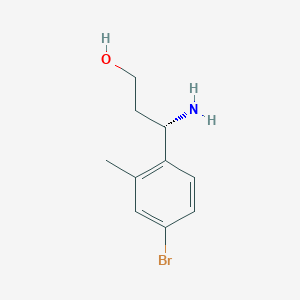
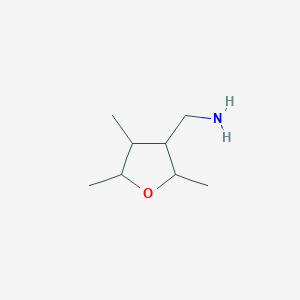
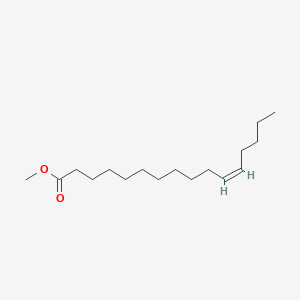
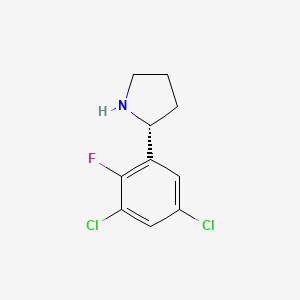

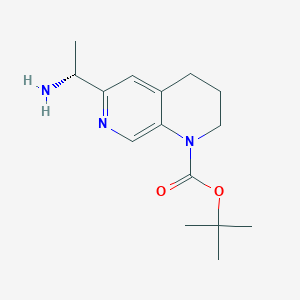
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B13337353.png)

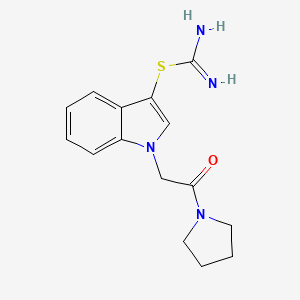

![3-Azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13337362.png)
